1-(3-methyl-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride
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Overview
Description
The compound “1-(3-methyl-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride” is a derivative of 3-methyl-1H-1,2,4-triazol-5-amine . It is a heterocyclic compound containing nitrogen atoms, especially in a 1,2,4-triazole ring .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in several studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been studied extensively . For example, a copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .Scientific Research Applications
Antidepressant and Antianxiety Activities
- A study by Kumar et al. (2017) synthesized novel derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, similar in structure to the compound of interest. These derivatives showed significant antidepressant and antianxiety activities in albino mice, evaluated by Porsolt’s behavioral despair test and the plus maze method (Kumar et al., 2017).
Antimicrobial Properties
- Bektaş et al. (2010) reported the synthesis of some 1,2,4-triazole derivatives, which demonstrated good to moderate antimicrobial activities against test microorganisms. This study highlights the potential of triazole derivatives, including those with piperazine moieties, in combating microbial infections (Bektaş et al., 2010).
Antihypertensive Effects
- A research by Meyer et al. (1989) synthesized and screened a series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines for antihypertensive and diuretic activity. One compound exhibited notable antihypertensive activity, suggesting the potential of these derivatives in cardiovascular applications (Meyer et al., 1989).
Antifungal Compound
- Volkova et al. (2020) developed a novel antifungal compound from the 1,2,4-triazole class. This compound demonstrated poor solubility in buffer solutions but better solubility in alcohols, indicating its potential in antifungal therapies (Volkova et al., 2020).
Serotonin Receptor Antagonist
- A study by Watanabe et al. (1992) synthesized derivatives of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione with piperazine groups, demonstrating potent 5-HT2 antagonist activity. This finding suggests potential applications in neurological disorders or as a part of psychiatric treatments (Watanabe et al., 1992).
Hypolipidemic Activity
- Research by Ashton et al. (1984) synthesized [alpha-(heterocyclyl)benzyl]piperazines that showed potent activity in reducing serum cholesterol and triglyceride levels, suggesting potential use in treating hyperlipidemias (Ashton et al., 1984).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to interact with various biological targets .
Mode of Action
It’s worth noting that similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit various biological activities, including anticancer properties .
Biochemical Pathways
Related compounds have been shown to interact with various biochemical pathways .
Result of Action
Related compounds have been reported to exhibit cytotoxic activities against various tumor cell lines .
Future Directions
Properties
IUPAC Name |
1-(5-methyl-1H-1,2,4-triazol-3-yl)piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5.2ClH/c1-6-9-7(11-10-6)12-4-2-8-3-5-12;;/h8H,2-5H2,1H3,(H,9,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANGMBMOLHRXGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)N2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909320-03-1 |
Source
|
Record name | 1-(3-methyl-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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